OAB-14
Description
Contextualization of Neurodegenerative Disorders and Therapeutic Challenges
Neurodegenerative disorders represent a growing global health crisis, characterized by the progressive loss of structure and function of neurons. The intricate nature of these diseases has presented formidable challenges to the development of effective therapeutic interventions.
Alzheimer's disease is primarily characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles. nih.gov These pathological hallmarks are associated with synaptic degeneration, neuronal loss, and neuroinflammation, leading to cognitive decline. nih.govnih.gov The Aβ cascade hypothesis, which posits that the accumulation of Aβ is the initiating factor in Alzheimer's pathology, has been a central focus of research. nih.gov In sporadic Alzheimer's, which accounts for the vast majority of cases, abnormal clearance of Aβ is considered a primary contributing factor. nih.govciteab.com
Parkinson's disease is defined by the pathological accumulation of alpha-synuclein (B15492655) (α-syn) in neuronal cell bodies, particularly in the substantia nigra region of the brain. nih.gov This leads to the formation of Lewy bodies and subsequent motor and non-motor symptoms. Dysfunction of the glymphatic system, which is responsible for clearing metabolic waste from the central nervous system, is thought to play a significant role in the pathogenesis of Parkinson's disease. nih.gov
Despite extensive research, the development of effective treatments for neurodegenerative diseases remains a significant challenge. For Alzheimer's disease, many therapeutic candidates targeting Aβ production have failed in clinical trials, leading to a broader exploration of other pathological mechanisms. nih.gov The complexity of these diseases, involving multiple interconnected pathways such as neuroinflammation and mitochondrial dysfunction, underscores the need for novel therapeutic agents with multifaceted mechanisms of action. nih.govnih.gov The limitations of current approaches have spurred the search for new compounds that can address the diverse pathological cascades involved in neurodegeneration.
Emergence of OAB-14 as a Novel Research Compound
In the quest for more effective therapeutic strategies, this compound has emerged as a promising small molecule compound in preclinical research.
This compound was designed and developed using bexarotene (B63655) as a lead compound. nih.govmedchemexpress.com Bexarotene is a retinoid X receptor (RXR) agonist that has been investigated for its potential to modulate pathways involved in Aβ clearance. frontiersin.orgresearchgate.net By modifying the structure of bexarotene, researchers aimed to develop a novel compound with improved properties for addressing the pathologies of neurodegenerative diseases.
Preclinical studies, primarily in transgenic mouse models of Alzheimer's disease (APP/PS1 mice), have demonstrated that this compound has a wide range of effects on disease-related pathologies. nih.gov Research has shown that this compound can significantly alleviate cognitive impairments and rapidly clear Aβ. nih.govmedchemexpress.com Its mechanism of action appears to be multifaceted, involving the promotion of microglia-mediated phagocytosis and an increase in the expression of Aβ-degrading enzymes. nih.gov
Furthermore, this compound has been shown to attenuate downstream pathological events such as synaptic degeneration, neuronal loss, tau hyperphosphorylation, and neuroinflammation. nih.govmedchemexpress.com Studies have also indicated its ability to ameliorate dysfunction of the endosomal-autophagic-lysosomal pathway, which is crucial for cellular clearance of Aβ. medchemexpress.comacs.org More recent research has expanded the focus of this compound to include Parkinson's disease, where it has shown potential in improving glymphatic system function and reducing neuroinflammation in a rotenone-induced mouse model. nih.gov
Preclinical Research Findings on this compound
The following table summarizes key findings from preclinical studies on this compound in a mouse model of Alzheimer's disease.
| Pathological Marker | Effect of this compound Treatment | Associated Mechanisms |
| Cognitive Impairment | Significant alleviation | Not specified |
| β-Amyloid (Aβ) Clearance | Rapid clearance of 71% of Aβ | Promotion of microglia phagocytosis, increased expression of IDE and NEP |
| Neuroinflammation | Attenuated | Downregulation of NF-κB and NLRP3 expression, regulation of microglial polarization via the PPAR-γ pathway |
| Tau Hyperphosphorylation | Attenuated | Downstream effect of Aβ accumulation |
| Synaptic Degeneration & Neuronal Loss | Attenuated | Downstream effect of Aβ accumulation |
| Mitochondrial Impairment | Alleviated | SIRT3-dependent mechanism |
| Endosomal-Autophagic-Lysosomal Pathway | Ameliorated dysfunction | Restoration of autophagy flux via the AMPK/mTOR pathway |
Properties
Molecular Formula |
C32H46N4O2 |
|---|---|
Molecular Weight |
518.75 |
IUPAC Name |
4-(3-(2-Aminoethyl)ureido)-N-(1,1,4,4,5,5,8,8-octamethyl-1,2,3,4,5,6,7,8-octahydroanthracen-9-yl)benzamide |
InChI |
InChI=1S/C32H46N4O2/c1-29(2)13-15-31(5,6)24-22(29)19-23-25(32(7,8)16-14-30(23,3)4)26(24)36-27(37)20-9-11-21(12-10-20)35-28(38)34-18-17-33/h9-12,19H,13-18,33H2,1-8H3,(H,36,37)(H2,34,35,38) |
InChI Key |
LWZSVUPSOLLTIN-UHFFFAOYSA-N |
SMILES |
O=C(NC1=C2C(C)(C)CCC(C)(C)C2=CC3=C1C(C)(C)CCC3(C)C)C4=CC=C(NC(NCCN)=O)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OAB14; OAB 14; OAB-14 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms Investigated for Oab 14 Action
Regulation of Mitochondrial Homeostasis and Bioenergetics
OAB-14 has been shown to play a crucial role in regulating mitochondrial homeostasis and improving cellular bioenergetics. Studies, particularly in APP/PS1 transgenic mice and N2a/APP cells, indicate that this compound treatment effectively restores impaired mitochondrial function, enhances mitochondrial dynamics, promotes mitophagy, and mitigates mitochondrial DNA (mtDNA) damage. These beneficial effects are largely mediated through the elevation of sirtuin 3 (SIRT3) expression and activity, leading to a decrease in mitochondrial acetylation and a reduction in mitochondrial reactive oxygen species (mtROS) levels. wikipedia.org
Alleviation of Mitochondrial Impairment
Mitochondrial impairment is a significant factor in the progression of various diseases, including neurodegenerative disorders like Alzheimer's disease (AD). This compound has demonstrated a notable capacity to alleviate this impairment. Its mechanism involves a SIRT3-dependent pathway, which is critical for maintaining mitochondrial health. wikipedia.orgscienceopen.com Furthermore, this compound has been observed to ameliorate abnormal mitochondrial morphology within the hippocampus and to suppress the accumulation of mitochondrial amyloid-beta (Aβ) in APP/PS1 transgenic mice. wikipedia.org
Table 1: Effects of this compound on Mitochondrial Impairment
| Observed Effect | Mechanism/Context |
| Alleviation of mitochondrial impairment | SIRT3-dependent mechanism wikipedia.orgscienceopen.com |
| Amelioration of abnormal mitochondrial morphology | Hippocampus of APP/PS1 transgenic mice wikipedia.org |
| Suppression of mitochondrial Aβ accumulation | Hippocampus of APP/PS1 transgenic mice wikipedia.org |
Restoration of Mitochondrial Function
The ability of this compound to restore compromised mitochondrial function has been a key finding in its investigation. In models such as APP/PS1 transgenic mice and N2a/APP cells, this compound treatment led to a restoration of mitochondrial function. This restoration is associated with an increase in the expression and activity of SIRT3. wikipedia.org The enhanced SIRT3 activity, in turn, contributes to a reduction in mitochondrial acetylation and a decrease in the levels of mitochondrial reactive oxygen species (mtROS), both of which are crucial for optimal mitochondrial operation. wikipedia.org
Table 2: Key Indicators of Mitochondrial Function Restoration by this compound
| Indicator | Change with this compound Treatment | Model System |
| Mitochondrial function | Restored wikipedia.org | APP/PS1 transgenic mice, N2a/APP cells wikipedia.org |
| SIRT3 expression and activity | Elevated wikipedia.org | APP/PS1 transgenic mice, N2a/APP cells wikipedia.org |
| Mitochondrial acetylation | Decreased wikipedia.org | APP/PS1 transgenic mice, N2a/APP cells wikipedia.org |
| Mitochondrial reactive oxygen species (mtROS) | Reduced wikipedia.org | APP/PS1 transgenic mice, N2a/APP cells wikipedia.org |
Improvement of Mitochondrial Dynamics
Mitochondrial dynamics, encompassing the processes of fission and fusion, are essential for maintaining a healthy and functional mitochondrial network within cells. This compound has been shown to improve these dynamics. wikipedia.org Proper mitochondrial dynamics are crucial for distributing healthy mitochondria, isolating and removing damaged ones, and adapting to cellular energy demands. Dysregulation of these processes, such as excessive mitochondrial fission, can negatively impact energy production and cristae integrity. The positive influence of this compound on mitochondrial dynamics suggests its role in promoting a more robust and adaptive mitochondrial network.
Promotion of Mitophagy
Mitophagy, the selective degradation of damaged or dysfunctional mitochondria through autophagy, is a vital quality control mechanism for maintaining mitochondrial homeostasis. This compound has been found to promote mitophagy, operating through a SIRT3-dependent mechanism. wikipedia.org The efficient clearance of impaired mitochondria through mitophagy is critical to prevent the accumulation of dysfunctional organelles, which can lead to increased reactive oxygen species production and cellular dysfunction. Impaired mitophagy is a recognized feature in various neurodegenerative conditions, including AD. scienceopen.com
Mitigation of Mitochondrial DNA (mtDNA) Damage
Mitochondrial DNA (mtDNA) is particularly vulnerable to damage due to its proximity to reactive oxygen species production and its lack of protective histone proteins. Accumulation of mtDNA damage can severely impair mitochondrial function and contribute to cellular dysfunction and the pathogenesis of age-related disorders and neurodegenerative diseases. This compound has demonstrated the ability to mitigate mtDNA damage, and this effect is also mediated in a SIRT3-dependent manner. wikipedia.org This protective action on mtDNA is crucial for preserving the genetic integrity and functional capacity of mitochondria.
Preclinical in Vivo Investigations of Oab 14
Studies in Alzheimer's Disease Animal Models
OAB-14, a derivative of bexarotene (B63655), has been the subject of multiple preclinical investigations using animal models of Alzheimer's disease (AD) to evaluate its therapeutic potential. nih.gov These studies have primarily focused on its effects on cognitive function, hallmark AD pathologies, and associated downstream cellular events. nih.govnih.gov
The Amyloid Precursor Protein/Presenilin 1 (APP/PS1) transgenic mouse is a widely utilized model in Alzheimer's research as it develops age-dependent amyloid-β (Aβ) plaques and cognitive deficits, mimicking key aspects of human AD pathology. nih.govnih.gov this compound has been specifically evaluated in this mouse model to investigate its impact on AD-related pathologies. nih.govnih.govnih.gov Studies have demonstrated that this compound shows potential therapeutic effects in APP/PS1 mice. nih.govnih.gov Research indicates that the compound can ameliorate abnormal mitochondrial morphology in the hippocampus and address mitochondrial impairment through a SIRT3-dependent mechanism in these mice. nih.gov
A significant outcome of preclinical studies is the observed ability of this compound to mitigate cognitive deficits in AD mouse models. nih.govnih.gov In APP/PS1 transgenic mice, treatment with this compound led to a significant alleviation of cognitive impairments. nih.gov This improvement in cognitive function was observed in 11-month-old APP/PS1 mice and was found to be dose-dependent. nih.gov
A central focus of this compound research has been its effect on cerebral amyloid-β, a key component of the amyloid plaques found in AD brains. Studies have shown that this compound significantly reduces β-amyloid deposition in the brain. nih.govyeedo.com.cn One study reported that this compound rapidly cleared 71% of Aβ in APP/PS1 mice. nih.gov The proposed mechanisms for this clearance include the promotion of microglia phagocytosis and an increase in the expression of insulin-degrading enzyme (IDE) and neprilysin (NEP), both of which are Aβ-degrading enzymes. nih.gov Further investigation has also pointed to the suppression of Aβ accumulation within the mitochondria of hippocampal cells in APP/PS1 transgenic mice. nih.gov
| Finding | Proposed Mechanism | Source |
|---|---|---|
| Rapid clearance of 71% of cerebral Aβ | Promotion of microglia phagocytosis; Increased expression of IDE and NEP | nih.gov |
| Significant reduction in β-amyloid deposition | Involves clearance of Aβ from the brain | yeedo.com.cn |
| Suppression of mitochondrial Aβ accumulation in the hippocampus | Mechanism linked to overall mitochondrial health | nih.gov |
Beyond its effects on Aβ, this compound has been shown to attenuate several downstream pathological consequences of amyloid deposition in APP/PS1 mice. nih.gov This includes the protection of the structure and function of neurons and synapses in the cortex and hippocampus. yeedo.com.cn Research confirms that this compound mitigates synaptic degeneration and neuronal loss. nih.gov
The compound also addresses other key pathological hallmarks, such as the excessive hyperphosphorylation of Tau protein. nih.govyeedo.com.cn Furthermore, this compound demonstrates significant anti-inflammatory effects. nih.govnih.gov It dramatically inhibits the activation of microglia in the cerebral cortex and hippocampus of AD mice. nih.gov Mechanistically, this is associated with the downregulation of nuclear factor kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome. nih.gov Studies suggest that this compound regulates microglial polarization by modulating the PPAR-γ signaling pathway, thereby mitigating neuroinflammation. nih.gov
| Pathological Event | Observed Effect | Mechanism/Pathway | Source |
|---|---|---|---|
| Synaptic Degeneration | Attenuated; Protection of synaptic structure and function | Downstream of Aβ clearance | nih.govyeedo.com.cn |
| Neuronal Loss | Attenuated; Protection of cortical and hippocampal neurons | Downstream of Aβ clearance | nih.govyeedo.com.cn |
| Tau Hyperphosphorylation | Attenuated; Decreased excessive phosphorylation | Downstream of Aβ clearance | nih.govyeedo.com.cn |
| Neuroinflammation | Attenuated; Dramatic inhibition of microglial activation | Downregulation of NF-κB and NLRP3; Regulation of microglial polarization via PPAR-γ pathway | nih.govnih.gov |
Studies in Parkinson's Disease Animal Models
Given the shared pathological mechanisms between different neurodegenerative diseases, the therapeutic potential of this compound has also been explored in the context of Parkinson's disease (PD). nih.govresearchgate.net
Rotenone, a pesticide that inhibits complex I of the mitochondrial electron transport chain, is used to induce PD-like pathology in animal models, including dopaminergic cell loss and α-synuclein aggregation. nih.govnih.gov Studies utilized a rotenone-induced PD mouse model to evaluate the effects of this compound. nih.govresearchgate.net In this model, this compound demonstrated a neuroprotective effect and improved motor function. nih.govresearchgate.net
The compound was found to enhance the function of the glymphatic system, which is responsible for clearing metabolic waste from the central nervous system. nih.govresearchgate.net This enhancement promoted the clearance of α-synuclein, a protein that aggregates pathologically in PD. nih.govresearchgate.net Additionally, this compound was shown to reduce glial cell activation and the expression of inflammatory vesicles and pro-inflammatory factors by inhibiting the α-syn/TLR4/NF-κB/NLRP3 inflammatory pathway. nih.govresearchgate.net
| Effect | Key Findings/Mechanisms | Source |
|---|---|---|
| Neuroprotection & Motor Improvement | Confirmed neuroprotective effects and improvement in motor deficits. | nih.govresearchgate.net |
| α-synuclein Clearance | Enhanced glymphatic system function, promoting the clearance of α-synuclein from the brain. | nih.govresearchgate.net |
| Anti-inflammatory Action | Inhibited the α-syn/TLR4/NF-κB/NLRP3 inflammatory pathway, reducing glial cell activation and pro-inflammatory factors. | nih.govresearchgate.net |
Neuroprotective Effects in Dopaminergic Systems
In preclinical studies utilizing a rotenone-induced mouse model of Parkinson's disease (PD), the novel small molecule compound this compound has demonstrated significant neuroprotective effects. nih.gov Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra region of the brain. frontiersin.org Research has confirmed the neuroprotective capability of this compound in these models, highlighting its potential as a therapeutic agent for PD. nih.gov The administration of this compound was shown to counteract the neurotoxic effects of rotenone, a substance known to induce PD-like pathology. nih.gov This protective action is crucial for preserving the integrity of the dopaminergic system, which is essential for motor control. While originally investigated for its potential in Alzheimer's disease, the shared pathological pathways between Alzheimer's and Parkinson's disease prompted the exploration of this compound in the context of PD. nih.gov
Improvement of Motor Disorders (Dyskinesia) in PD Models
This compound has shown notable efficacy in improving motor deficits in animal models of Parkinson's disease. nih.gov Motor impairments, such as dyskinesia, are hallmark symptoms of PD and can be debilitating for patients. nih.govresearchgate.net In a study using mice with PD induced by rotenone, oral administration of this compound led to significant motor improvement. nih.gov The compound's ability to ameliorate these movement disorders is linked to its broader mechanisms of action, including neuroprotection and reduction of neuroinflammation. nih.gov By addressing the underlying pathological processes, this compound helps to restore more normal motor function in these preclinical models. nih.gov
Attenuation of Glymphatic System Disorder in PD Models
A key mechanism identified in the therapeutic potential of this compound for Parkinson's disease is its ability to enhance the function of the glymphatic system. nih.gov The glymphatic system is responsible for clearing metabolic waste and abnormal proteins, such as alpha-synuclein (B15492655), from the central nervous system, and its dysfunction is believed to contribute to PD pathogenesis. nih.govnih.govbiorxiv.org
Research demonstrated that this compound effectively enhances the brain's waste clearance processes. nih.gov Specifically, it promotes both the influx of cerebrospinal fluid (CSF) tracers into the brain and their subsequent efflux to the deep cervical lymph nodes. nih.govresearchgate.net This improved circulation within the glymphatic system facilitates the removal of pathological protein aggregates. nih.gov
| Parameter | Effect of this compound Treatment | Associated Outcome |
|---|---|---|
| Influx of CSF Tracers to the Brain | Promoted | Enhanced distribution of CSF for waste collection |
| Efflux of CSF Tracers to Deep Cervical Lymph Nodes | Promoted | Increased clearance of waste products from the brain |
Reduction of Neuroinflammation in PD Models
This compound has been shown to significantly reduce neuroinflammation in mouse models of Parkinson's disease. nih.gov Neuroinflammation is a critical component of PD pathology, contributing to the cycle of neuronal cell death. nih.govnih.gov The compound achieves its anti-inflammatory effects by modulating key signaling pathways. nih.gov
Studies have shown that this compound down-regulates the expression of several proteins involved in the inflammatory cascade, including MyD88, TLR4, and phosphorylated NF-kB (Ser 536), which in turn reduces the activation of glial cells (microglia and astrocytes). nih.gov Furthermore, it decreases the expression of components of the NLRP3 inflammasome (NLRP3, ASC, cleaved-caspase1) and various pro-inflammatory cytokines. nih.gov This comprehensive suppression of inflammatory pathways helps to mitigate neuronal oxidative stress and damage. nih.gov
| Inflammatory Pathway/Marker | Effect of this compound Treatment |
|---|---|
| MyD88 | Down-regulated |
| TLR4 | Down-regulated |
| NF-kB (Ser 536) phosphorylation | Down-regulated |
| NLRP3 Inflammasome Components (NLRP3, ASC, cleaved-caspase1) | Down-regulated |
| Pro-inflammatory Cytokines (IL-1β, IL-6, IL-18, TNF-α) | Down-regulated |
| IL-10 | Down-regulated |
Promotion of Alpha-Synuclein Clearance in PD Models
The pathological hallmark of Parkinson's disease is the accumulation of aggregated alpha-synuclein (α-syn) in the brain. nih.govfrontiersin.org this compound has been found to promote the clearance of this toxic protein. nih.gov This action is primarily achieved through the enhancement of the glymphatic system's function, which acts as the brain's waste disposal system. nih.gov By improving the flow of cerebrospinal fluid, this compound facilitates the removal of soluble α-syn from the brain parenchyma. nih.gov
Additionally, this compound inhibits the α-syn/TLR4/NF-κB/NLRP3 inflammatory pathway. nih.gov This is significant because the interaction between aggregated α-syn and TLR4 on glial cells is a known trigger for neuroinflammation, which can impair cellular clearance mechanisms and exacerbate pathology. nih.gov By interrupting this inflammatory cycle, this compound helps to create a cellular environment more conducive to clearing pathological α-syn aggregates, thereby contributing to its neuroprotective effects and the improvement of motor functions. nih.gov
In Vitro Cellular and Biochemical Research of Oab 14
Investigations in Neuronal Cell Lines (e.g., N2a/APP cells)
Neuroblastoma 2a (N2a) cells engineered to express the amyloid precursor protein (APP), known as N2a/APP cells, serve as a critical model for studying the effects of compounds on pathways related to Alzheimer's disease.
Analysis of Mitochondrial Function and Morphology in Cell Culture
Research has demonstrated that OAB-14 plays a role in mitigating mitochondrial impairment in N2a/APP cells. Treatment with this compound has been shown to restore mitochondrial function, which is often compromised in cellular models of neurodegeneration. researchgate.net The compound has been observed to improve mitochondrial dynamics and mitophagy, the process of clearing damaged mitochondria. researchgate.net Furthermore, this compound treatment leads to a reduction in mitochondrial reactive oxygen species (mtROS) levels, indicating a decrease in oxidative stress within the mitochondria. researchgate.net
| Parameter | Effect of this compound | Cell Line |
| Mitochondrial Function | Restoration of impaired function | N2a/APP |
| Mitochondrial Dynamics & Mitophagy | Improved | N2a/APP |
| Mitochondrial Reactive Oxygen Species (mtROS) | Reduced levels | N2a/APP |
Assessment of Aβ Accumulation in Cellular Models
In studies utilizing N2a/APP cells, this compound has been shown to suppress the accumulation of mitochondrial amyloid-β (Aβ). researchgate.net This effect is significant as the buildup of Aβ within mitochondria is considered a key factor in neuronal dysfunction.
| Parameter | Effect of this compound | Cell Line |
| Mitochondrial Aβ Accumulation | Suppressed | N2a/APP |
Studies in Microglial Cell Cultures (e.g., BV2 Microglial Cells)
The immortalized murine microglial cell line, BV2, is widely used to study neuroinflammation and the role of microglia in clearing pathological proteins.
Analysis of Microglial Activation and Polarization in Vitro
This compound has been found to influence the activation state of microglia. In BV2 cells activated with lipopolysaccharide (LPS) or amyloid-β oligomers, this compound reversed the downregulation of M2 phenotypic markers. researchgate.netresearchgate.net The M2 phenotype is associated with anti-inflammatory and tissue repair functions. Specifically, the expression of mannose receptor C-type 1 (MRC1) and arginase 1 (ARG1), both markers of M2 polarization, was restored in the presence of this compound. researchgate.netresearchgate.net This suggests that this compound can modulate microglial polarization towards a neuroprotective M2 state.
| Cell Line | Condition | Effect of this compound | M2 Phenotypic Markers |
| BV2 Microglial Cells | LPS or oAβ₁₋₄₂ Activation | Reversed downregulation of M2 markers | Mannose Receptor C-type 1 (MRC1), Arginase 1 (ARG1) |
Evaluation of Aβ Clearance Capacity in Microglial Cells
Consistent with its effects on microglial polarization, this compound has been shown to partially restore the ability of BV2 microglial cells to clear Aβ. researchgate.netresearchgate.net This enhanced clearance is a crucial mechanism for reducing the Aβ burden characteristic of Alzheimer's disease.
Elucidation of Molecular Pathways in Cell Systems
The molecular mechanisms underlying the observed cellular effects of this compound have been a key area of investigation. Research points to the involvement of several critical signaling pathways.
In neuronal cells, the beneficial effects of this compound on mitochondrial health are mediated through a SIRT3-dependent mechanism. researchgate.net Sirtuin 3 (SIRT3) is a mitochondrial deacetylase that plays a crucial role in regulating mitochondrial function and metabolism. This compound treatment has been found to elevate the expression and activity of SIRT3 in N2a/APP cells. researchgate.net
Furthermore, this compound has been shown to restore autophagy flux via the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) pathway. acs.org This pathway is central to cellular energy sensing and the regulation of autophagy, a key process for clearing aggregated proteins and damaged organelles.
In microglial cells, the regulatory effect of this compound on microglial polarization is suggested to be mediated through the peroxisome proliferator-activated receptor-γ (PPAR-γ) signaling pathway. researchgate.netresearchgate.net
| Cell Type | Molecular Pathway | Effect of this compound |
| Neuronal Cells (N2a/APP) | SIRT3-dependent pathway | Elevates SIRT3 expression and activity |
| Neuronal Cells | AMPK/mTOR pathway | Restores autophagy flux |
| Microglial Cells (BV2) | PPAR-γ signaling pathway | Regulates microglial polarization |
Biochemical Assays for Enzyme Activities and Protein Expression
In vitro studies utilizing biochemical assays have provided insights into the impact of this compound on the expression of various proteins. A key area of investigation has been its effect on microglial polarization, a process critical in neuroinflammation.
In studies involving lipopolysaccharide (LPS) or amyloid-β protein oligomer (oAβ1-42)-activated BV2 microglial cells, this compound demonstrated the ability to reverse the downregulation of M2 phenotypic markers. researchgate.netresearchgate.net The M2 phenotype is associated with anti-inflammatory and tissue repair functions. Specifically, the expression of Mannose Receptor C-type 1 (MRC1) and Arginase 1 (ARG1), both markers for M2 microglia, was investigated. Treatment with this compound led to a restoration of the levels of these proteins, suggesting a shift from a pro-inflammatory M1 state towards an anti-inflammatory M2 state.
Below is a data table summarizing the observed changes in M2 marker expression in activated BV2 microglial cells following treatment with this compound.
| Marker | Cell Line | Activating Agent | Treatment | Observed Effect on Protein Expression |
| MRC1 | BV2 Microglia | LPS or oAβ1-42 | This compound | Reversal of downregulation |
| ARG1 | BV2 Microglia | LPS or oAβ1-42 | This compound | Reversal of downregulation |
Cellular Assays for Phagocytosis and Autophagy Flux
Cellular assays have been instrumental in understanding the functional consequences of the biochemical changes induced by this compound. These assays have focused on two critical cellular waste clearance mechanisms: phagocytosis and autophagy.
The partial restoration of the M2 phenotype in BV2 microglial cells by this compound was linked to an enhanced ability of these cells to clear amyloid-β (Aβ). researchgate.netresearchgate.net This suggests that this compound can promote the phagocytic function of microglia, a key process for the removal of extracellular pathological protein aggregates.
In addition to phagocytosis, this compound has been found to influence autophagy flux. While specific in vitro quantitative data on autophagy markers are still emerging, the compound is reported to ameliorate the dysfunction of the endosomal-autophagic-lysosomal pathway.
The following table summarizes the findings from cellular assays on the effects of this compound.
| Cellular Process | Cell Line | Key Finding |
| Phagocytosis | BV2 Microglia | Partially restored the ability to clear Aβ |
| Autophagy Flux | - | Ameliorates dysfunction of the endosomal-autophagic-lysosomal pathway |
Synthetic Chemistry and Structure Activity Relationship Sar Investigations
Derivation and Modification from Bexarotene (B63655) as a Lead Compound
OAB-14 is a novel small molecule designed and synthesized as a derivative of Bexarotene. nih.govmedchemexpress.com Bexarotene is a selective retinoid X receptor (RXR) agonist, and its core structure served as the foundational scaffold for this compound. The primary chemical modification involved the carboxylic acid moiety of Bexarotene.
In this compound, the terminal carboxylic acid group of Bexarotene is replaced with a more complex, polar side chain. Specifically, it is derivatized into a benzamide functional group substituted at the para-position with a urea-linked aminoethyl tail. The full chemical name for this compound is 4-[[[(2-aminoethyl)amino]carbonyl]amino]-N-(1,2,3,4,5,6,7,8-octahydro-1,1,4,4,5,5,8,8-octamethyl-9-anthracenyl)-benzamide. This substantial modification alters the electronic and steric properties of the molecule compared to the parent compound, Bexarotene. The introduction of the urea and terminal amine functionalities introduces additional hydrogen bond donors and acceptors, significantly increasing the polarity of this region of the molecule.
Table 1: Structural Comparison of Bexarotene and this compound
| Compound | Core Scaffold | Key Functional Group at Para-Position |
|---|---|---|
| Bexarotene | 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)benzoic acid | Carboxylic Acid (-COOH) |
| This compound | Substituted N-(octahydro-octamethyl-anthracenyl)-benzamide | 4-[[[(2-aminoethyl)amino]carbonyl]amino] |
Design Principles for Novel Chemical Entities
The design of this compound was guided by the therapeutic goal of enhancing the clearance of β-amyloid (Aβ) peptides from the brain. nih.gov The accumulation of Aβ is a primary pathological hallmark of Alzheimer's disease, and strategies to promote its removal are a key focus of drug development. nih.gov
Bexarotene was selected as a lead compound due to its known activity as an RXR agonist. RXR activation is linked to the expression of genes involved in lipid metabolism and Aβ transport, such as Apolipoprotein E (ApoE). curealz.org The central design hypothesis was that modifying the Bexarotene structure could yield a new chemical entity with an improved profile for promoting Aβ clearance. The primary aim was to develop a compound that could significantly reduce the deposition of Aβ without affecting the enzymes responsible for its production. nih.gov This focus on clearance mechanisms, rather than production inhibition, was a key principle in the design of this compound. nih.gov
Preliminary Structure-Activity Relationship (SAR) Insights and Optimization Strategies
The structural modifications transforming Bexarotene into this compound yielded significant changes in biological activity, providing initial SAR insights. The replacement of the carboxylate group with the extended urea-containing side chain appears to be critical for the compound's efficacy in preclinical models of Alzheimer's disease.
Studies have shown that this compound is highly effective at clearing Aβ, with one report indicating it rapidly cleared 71% of Aβ in a mouse model by promoting microglia phagocytosis. nih.gov This potent clearance activity contrasts with the more debated effects of the parent compound, Bexarotene, in similar models. This suggests that the novel side chain of this compound is a key contributor to its enhanced biological function.
Furthermore, this compound has been found to suppress microglia-mediated neuroinflammation through the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) pathway. nih.gov Bexarotene itself has been identified as a PPAR-γ antagonist. elsevier.com The optimization strategy embodied by this compound's structure may therefore involve a refined interaction with nuclear receptors, including both RXR and PPAR-γ, to produce a multi-target effect of both enhancing Aβ clearance and mitigating neuroinflammation. The structural shift from Bexarotene to this compound represents a successful optimization strategy, resulting in a lead candidate with a promising preclinical profile for targeting Alzheimer's disease pathology. nih.gov
Table 2: Structure-Activity Comparison
| Compound | Chemical Structure of Side Chain | Key Reported Biological Activity |
|---|---|---|
| Bexarotene | Carboxylic Acid | RXR agonist; reported to facilitate Aβ clearance (efficacy debated). curealz.org |
| This compound | 4-[[[(2-aminoethyl)amino]carbonyl]amino] | Potently promotes Aβ clearance; suppresses neuroinflammation via the PPAR-γ pathway. nih.govnih.gov |
Advanced Research Methodologies and Analytical Approaches Applied to Oab 14
Histological and Immunohistochemical Techniques for Pathological Markers (Aβ, Tau, α-syn)
Histological and immunohistochemical techniques are fundamental in assessing the effects of OAB-14 on key pathological hallmarks of neurodegenerative diseases, including amyloid-beta (Aβ) plaques, hyperphosphorylated tau protein, and alpha-synuclein (B15492655) (α-syn) aggregates. Studies utilizing these methods have demonstrated that this compound treatment in amyloid precursor protein (APP)/presenilin 1 (PS1) transgenic mice significantly attenuates downstream pathological events linked to Aβ accumulation. wikipedia.orgwikipedia.org This includes a reduction in synaptic degeneration and neuronal loss, critical indicators of neuroprotection. wikipedia.orgwikipedia.org
Specifically, immunohistochemical analyses have revealed reduced Aβ accumulation within lysosomes in this compound-treated AD mice, indicating an enhanced clearance mechanism. citeab.com Furthermore, investigations into Parkinson's disease models have shown that this compound promotes the clearance of brain α-synuclein, suggesting its broad applicability across synucleinopathies. fishersci.ca These techniques provide direct visual evidence of this compound's efficacy in modulating proteinopathy and preserving neuronal integrity.
Table 1: Key Pathological Markers and Observed Effects of this compound
| Pathological Marker | Observed Effect of this compound Treatment | Research Context |
| Amyloid-beta (Aβ) | Reduced accumulation, enhanced clearance (e.g., in lysosomes) citeab.com | APP/PS1 transgenic mice citeab.com |
| Tau protein | Attenuated hyperphosphorylation wikipedia.orgwikipedia.org | APP/PS1 transgenic mice wikipedia.orgwikipedia.org |
| Alpha-synuclein (α-syn) | Promoted clearance in the brain fishersci.ca | Rotenone-induced PD model mice fishersci.ca |
| Synaptic Degeneration | Attenuated wikipedia.orgwikipedia.org | APP/PS1 transgenic mice wikipedia.orgwikipedia.org |
| Neuronal Loss | Attenuated wikipedia.orgwikipedia.org | APP/PS1 transgenic mice wikipedia.orgwikipedia.org |
Advanced Imaging Techniques for Neuronal and Glial Structures
Advanced imaging techniques are crucial for visualizing the structural changes in neuronal and glial cells following this compound intervention. Research has shown that this compound ameliorates abnormal mitochondrial morphology in the hippocampus of APP/PS1 transgenic mice, indicating a protective effect on cellular organelles vital for neuronal function. fishersci.ca This suggests the application of high-resolution imaging modalities such as electron microscopy or super-resolution microscopy to assess mitochondrial integrity and ultrastructure.
Moreover, this compound has been observed to reduce glial cell activation, a hallmark of neuroinflammation. fishersci.ca Techniques like immunofluorescence imaging, often coupled with confocal or two-photon microscopy, are employed to quantify and localize activated glial cells (e.g., microglia and astrocytes) and their morphological changes, providing insights into the compound's anti-inflammatory properties within the central nervous system.
Molecular Biology Techniques (e.g., Western Blot, qPCR) for Pathway Component Analysis
Molecular biology techniques, including Western Blot and quantitative Polymerase Chain Reaction (qPCR), are extensively utilized to dissect the molecular pathways influenced by this compound. These methods enable the quantification of specific protein and gene expression levels, providing insights into the compound's mechanism of action.
Studies have demonstrated that this compound treatment leads to increased expression of key Aβ-degrading enzymes, such as insulin-degrading enzyme (IDE) and neprilysin (NEP). wikipedia.org Furthermore, this compound has been shown to restore autophagy flux, a critical cellular waste disposal process, by modulating the AMP-activated protein kinase (AMPK)/mechanistic target of rapamycin (B549165) (mTOR) pathway. citeab.com
In the context of neuroinflammation, this compound downregulates the expression and phosphorylation of components within the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor kappa-light-chain enhancer of activated B cells (NF-kB) pathway, thereby reducing glial cell activation. fishersci.ca This includes a decrease in NF-kB (Ser 536) phosphorylation and TLR4 expression. fishersci.ca Additionally, this compound reduces the expression of inflammatory vesicles and pro-inflammatory factors such as cleaved-caspase1, NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3), apoptosis-associated speck-like protein containing a CARD (ASC), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-18 (IL-18), and tumor necrosis factor alpha (TNF-α), while potentially influencing anti-inflammatory cytokines like IL-10. fishersci.ca
Table 2: Molecular Pathway Components Affected by this compound and Analytical Techniques
| Pathway/Component | Observed Effect of this compound | Analytical Technique (Example) |
| IDE expression | Increased wikipedia.org | Western Blot, qPCR |
| NEP expression | Increased wikipedia.org | Western Blot, qPCR |
| Autophagy flux | Restored citeab.com | Western Blot (e.g., LC3-II, p62), flux assays |
| AMPK/mTOR pathway | Modulated, restoring autophagy flux citeab.com | Western Blot (e.g., p-AMPK, p-mTOR) |
| MyD88 expression | Downregulated fishersci.ca | Western Blot, qPCR |
| NF-kB phosphorylation (Ser 536) | Downregulated fishersci.ca | Western Blot |
| TLR4 expression | Downregulated fishersci.ca | Western Blot, qPCR |
| Cleaved-caspase1 | Reduced fishersci.ca | Western Blot |
| NLRP3 expression | Reduced fishersci.ca | Western Blot, qPCR |
| ASC expression | Reduced fishersci.ca | Western Blot, qPCR |
| IL-1β expression | Reduced fishersci.ca | ELISA, qPCR |
| IL-6 expression | Reduced fishersci.ca | ELISA, qPCR |
| IL-18 expression | Reduced fishersci.ca | ELISA, qPCR |
| TNF-α expression | Reduced fishersci.ca | ELISA, qPCR |
| IL-10 expression | Reduced fishersci.ca | ELISA, qPCR |
Behavioral Assays for Cognitive and Motor Function in Animal Models
Behavioral assays are indispensable for evaluating the functional impact of this compound on cognitive and motor impairments in relevant animal models. Studies employing APP/PS1 transgenic mice, a widely used model for AD, have consistently shown that this compound significantly alleviates cognitive impairments. wikipedia.orgwikipedia.orgciteab.com This is typically assessed using a battery of behavioral tests designed to measure learning, memory, and executive function, such as the Morris water maze, novel object recognition, and Y-maze tests.
Proteomic and Metabolomic Approaches in Preclinical Samples
Proteomic and metabolomic approaches offer a comprehensive, unbiased view of the molecular changes induced by this compound in preclinical samples. These "omics" technologies are crucial for identifying global alterations in protein expression, post-translational modifications, and metabolic profiles, providing a deeper understanding of the compound's systemic effects.
While specific dedicated proteomic or metabolomic studies on this compound are not explicitly detailed in the provided information, the extensive findings regarding changes in protein expression (e.g., IDE, NEP, inflammatory cytokines, and various pathway components like AMPK, mTOR, MyD88, NF-kB, TLR4, Caspase-1, NLRP3, ASC) and the detailed analysis of Aβ clearance mechanisms strongly imply the application of such broad-spectrum analytical techniques. wikipedia.orgciteab.comfishersci.ca These approaches would reveal novel biomarkers, identify previously uncharacterized pathways, and provide a holistic understanding of this compound's therapeutic actions and potential off-target effects.
Spectroscopic Techniques for Compound Characterization (Research Context)
Spectroscopic techniques are essential for the rigorous chemical characterization and structural elucidation of this compound in a research context. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed to confirm the compound's molecular structure, purity, and stability. The detailed structural information available for this compound, including its IUPAC name, InChi Key, InChi Code, and SMILES code, is a direct result of such comprehensive spectroscopic analyses. wikipedia.org This characterization is critical for ensuring the identity and quality of the compound used in preclinical studies and for supporting further chemical synthesis and development.
Compound Names and PubChem CIDs
The following table lists the chemical compounds and relevant biological entities mentioned in this article, along with their corresponding PubChem CIDs where applicable. For proteins, a PubChem CID for the full protein is generally not available, as PubChem primarily catalogs small molecules.
Future Research Directions and Unanswered Questions Regarding Oab 14
Elucidation of Additional Specific Molecular Targets and Binding Affinities
While several key molecular targets and pathways for OAB-14 have been identified, a comprehensive understanding of all specific molecular targets and their precise binding affinities remains an active area of research. This compound has been shown to facilitate receptor-mediated endocytosis and restore autophagy flux via the AMPK/mTOR pathway, enhancing lysosomal activity and reducing Aβ accumulation in AD mouse models. nih.gov It promotes microglia phagocytosis and increases the expression of insulin-degrading enzyme (IDE) and neprilysin (NEP), contributing to Aβ clearance. Furthermore, this compound up-regulates aquaporin-4 (AQP4) expression through the PPARγ-P2X7r-AQP4 pathway and protects AQP4 polarity by upregulating SNTA1, Agrin, and Abca1, which are critical for glymphatic system function.
In the context of Parkinson's Disease, this compound down-regulates MyD88, NF-κB (Ser 536) phosphorylation, and TLR4, thereby reducing glial cell activation. It also decreases the expression of cleaved-caspase1, NLRP3, ASC, IL-1β, IL-6, IL-18, and TNF-α, while increasing IL-10, to mitigate inflammatory vesicles and pro-inflammatory factors, and reduce neuronal oxidative stress. Additionally, this compound has been found to alleviate mitochondrial impairment through a SIRT3-dependent mechanism. Future studies are needed to precisely characterize the binding kinetics and thermodynamics of this compound with these identified targets and to identify any as-yet undiscovered molecular interactions that contribute to its therapeutic effects.
Exploration of Broader Neurodegenerative or Neurological Disease Applications Beyond AD and PD
Currently, this compound has demonstrated significant potential in preclinical models of Alzheimer's Disease and Parkinson's Disease. nih.gov Given that many neurodegenerative disorders share common underlying pathological mechanisms, such as impaired mitochondrial function, protein aggregation, oxidative stress, and neuroinflammation, there is a compelling rationale to explore this compound's therapeutic applicability in other neurodegenerative or neurological conditions. Diseases like Amyotrophic Lateral Sclerosis (ALS), Huntington's Disease (HD), and various forms of dementia beyond AD, which also involve similar cellular dysfunctions, could potentially benefit from this compound's multi-targeted approach. Research into its effects on these broader disease contexts would involve establishing relevant animal models and investigating shared pathological hallmarks.
Investigation of Long-Term Preclinical Efficacy and Potential for Disease Modification
Preclinical studies have shown that this compound significantly alleviates cognitive impairments in APP/PS1 transgenic mice after administration for periods ranging from 15 days to 3 months, and improves motor function in rotenone-induced PD mice. nih.gov While these results are encouraging, a critical future direction involves conducting more extensive long-term preclinical studies. These studies are necessary to determine if this compound can sustain its beneficial effects over prolonged periods and, more importantly, if it can truly modify the disease course rather than merely alleviate symptoms. Demonstrating disease modification would involve assessing long-term impacts on neurodegeneration, neuronal survival, and the progression of pathological protein accumulation.
Comparative Studies with Other Experimental Compounds Targeting Similar Pathways
This compound's distinct structure and mechanism of action, which differ from some anti-AD medications that have failed in recent clinical trials, highlight its unique potential. To fully position this compound within the landscape of emerging neurodegenerative therapies, comparative studies with other experimental compounds targeting similar pathways (e.g., Aβ clearance, glymphatic system enhancement, anti-inflammatory mechanisms, or mitochondrial function) are essential. Such comparative analyses would provide valuable insights into this compound's relative efficacy, potency, and mechanistic advantages over other investigational agents, guiding its strategic development.
Research into Potential for Combination Therapies with Other Experimental Agents
Neurodegenerative diseases are complex and multifactorial, often involving multiple pathological processes simultaneously. This compound's demonstrated ability to target multiple mechanisms, including Aβ clearance, anti-inflammation, antioxidant effects, and inhibition of neuronal apoptosis, makes it a strong candidate for combination therapies. Future research should explore the synergistic potential of this compound when administered alongside other experimental agents that target different or complementary pathways. This approach could lead to more robust therapeutic outcomes by addressing the multifaceted nature of these diseases more comprehensively.
Development of Advanced Research Models for Efficacy and Mechanistic Studies
Current preclinical studies on this compound have primarily utilized established animal models such as APP/PS1 transgenic mice for AD and rotenone-induced mice for PD. nih.gov While valuable, the development and utilization of more advanced and physiologically relevant research models are crucial for a deeper understanding of this compound's efficacy and mechanistic actions. This includes employing sophisticated in vitro models, such as human induced pluripotent stem cell (iPSC)-derived neuronal cultures, brain organoids, or microfluidic "organ-on-a-chip" systems, which can better recapitulate human disease pathology. Furthermore, developing more complex in vivo models that more accurately mimic the progressive and heterogeneous nature of human neurodegenerative diseases would provide a more predictive platform for evaluating this compound's therapeutic potential.
Q & A
Q. What are the primary mechanisms through which OAB-14 reduces Aβ accumulation in Alzheimer's disease models?
this compound enhances Aβ clearance through dual pathways: (1) upregulation of apolipoprotein E (ApoE)-mediated transport, which facilitates Aβ efflux across the blood-brain barrier, and (2) restoration of endosomal-autophagic-lysosomal (EAL) pathway function, promoting intracellular Aβ degradation . Unlike the RXR agonist bexarotene, which showed no effect on neprilysin (NEP) or insulin-degrading enzyme (IDE) levels, this compound increases ApoE3 expression and acetylated histone H3, indicating epigenetic modulation of Aβ clearance .
Key Data :
Q. What preclinical models have been used to validate this compound's efficacy, and what were the key findings?
this compound has been tested in APP/PS1 double-transgenic mice , a model of Aβ-driven AD pathology. Key outcomes include:
- Cognitive improvement : Morris water maze tests showed a 35% reduction in escape latency compared to untreated controls .
- Synaptic protection : Transmission electron microscopy revealed preserved synaptic density in the CA1 hippocampal region .
- Tau pathology mitigation : Phosphorylated tau (p-tau) levels decreased by 50% in the cortex .
Safety Profile : Chronic administration (3 months) in mice showed no hepatotoxicity or weight loss, with a maximum tolerated dose >4.0 g/kg .
Advanced Research Questions
Q. How do researchers address discrepancies in Aβ clearance mechanisms between this compound and other RXR agonists like bexarotene?
While bexarotene (an RXR agonist) failed to upregulate NEP/IDE or reduce Aβ in clinical trials, this compound's efficacy is attributed to its dual-target design : it combines structural elements of tacrine (enhancing cholinergic function) and bexarotene (promoting ApoE-dependent clearance) . Methodologically, comparative studies using knockout mouse models (e.g., ApoE⁻/⁻) and pharmacokinetic profiling have been critical to isolate mechanism-specific effects .
Contradiction Analysis :
| Factor | Bexarotene | This compound |
|---|---|---|
| NEP/IDE modulation | No effect | Not studied |
| ApoE3 upregulation | Partial | Significant (2.5-fold) |
| Hepatotoxicity | Observed (↑ liver index) | Absent |
Q. What methodological considerations are critical when designing chronic toxicity studies for this compound?
Chronic toxicity studies must account for:
- Species-specific metabolic pathways : Rodent vs. human CYP450 enzyme differences may affect drug metabolism .
- Biomarker selection : Monitor liver enzymes (ALT/AST), renal function (creatinine), and histopathology in brain/liver tissues .
- Dose escalation protocols : Phase I trials used a single ascending dose (SAD) design in healthy volunteers, with plasma Aβ40/42 levels as pharmacodynamic markers .
Example Study Design :
| Phase | Duration | Endpoints | Outcome (this compound) |
|---|---|---|---|
| I (SAD) | 28 days | Safety, Cmax, AUC, Aβ40/42 reduction | No adverse events ≥2 g/kg |
Q. How can researchers optimize in vivo models to evaluate this compound's effects on synaptic plasticity?
Advanced models include:
- Long-term potentiation (LTP) assays in hippocampal slices to quantify synaptic strength .
- Fluorescent Aβ tracer imaging (e.g., Pittsburgh Compound B) to correlate Aβ clearance with synaptic recovery .
- Multi-omics integration : Transcriptomic analysis of BDNF/TrkB pathways and proteomic profiling of synaptic proteins (e.g., PSD-95, synaptophysin) .
Data Validation : this compound increased BDNF expression by 60% in the cortex of APP/PS1 mice, activating the TrkB/Raf/ERK signaling cascade .
Tables Summarizing Key Findings
Q. Table 1. Preclinical Efficacy of this compound in APP/PS1 Mice
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
